molecular formula C15H13BrClNO2S B2619335 (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide CAS No. 339018-29-0

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide

Cat. No. B2619335
CAS RN: 339018-29-0
M. Wt: 386.69
InChI Key: XBVWIGNHIBMICB-MDZDMXLPSA-N
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Description

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide, commonly known as BCPMS, is an organic compound with a wide range of applications in the fields of science, medicine, and industry. It is a sulfonamide derivative, which is a type of compound that contains a sulfonamide functional group. BCPMS has been studied extensively for its unique properties, which include its ability to act as a catalyst, a reagent, and a ligand in various reactions. Its structure and properties make it an ideal compound for a variety of applications.

Mechanism of Action

The mechanism of action of BCPMS is not yet fully understood. However, it is believed that the compound acts as a catalyst in some reactions, and as a reagent or a ligand in others. In some reactions, BCPMS is believed to act as an electron donor, while in others it acts as an electron acceptor. In addition, BCPMS is believed to interact with other molecules in the reaction, such as enzymes and substrates, in order to facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCPMS are not yet fully understood. However, studies have shown that the compound has some effects on enzymes, proteins, and other biological molecules. In particular, BCPMS has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. In addition, BCPMS has been shown to interact with proteins and other biological molecules, such as DNA and RNA, in order to facilitate their activity.

Advantages and Limitations for Lab Experiments

BCPMS has several advantages when used in laboratory experiments. It is a relatively stable compound, and it is not toxic to humans or other organisms. In addition, BCPMS is relatively inexpensive and readily available. However, there are some limitations to using BCPMS in laboratory experiments. For example, the compound is not soluble in water, and it is not very soluble in organic solvents. In addition, BCPMS is not very stable in acidic conditions.

Future Directions

The potential future directions for research involving BCPMS are numerous. One possible direction is to further study the biochemical and physiological effects of the compound. In particular, researchers could study the effects of BCPMS on enzymes, proteins, and other biological molecules, as well as its interactions with these molecules. Another possible direction is to study the mechanism of action of BCPMS in more detail, in order to better understand how it acts as a catalyst, a reagent, and a ligand in various reactions. Finally, researchers could study the potential applications of BCPMS in the fields of medicine, industry, and other areas.

Synthesis Methods

BCPMS can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-bromophenol with 4-chloromethylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired BCPMS product, as well as a byproduct of water. Other methods of synthesis include the reaction of 4-bromophenol with 4-chloromethylbenzyl chloride in the presence of a base, or the reaction of 4-bromophenol with 4-chloromethylbenzoyl chloride in the presence of a base.

Scientific Research Applications

BCPMS has been used in a wide range of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of various compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the study of metal-catalyzed reactions. In addition, BCPMS has been used as a fluorescent probe in the study of the structure and dynamics of proteins and other biological molecules.

properties

IUPAC Name

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2S/c16-14-5-1-12(2-6-14)9-10-21(19,20)18-11-13-3-7-15(17)8-4-13/h1-10,18H,11H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVWIGNHIBMICB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C=CC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide

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